molecular formula C8H7BrF2O B3034290 Benzene, 1-(2-bromoethoxy)-2,4-difluoro- CAS No. 152604-19-8

Benzene, 1-(2-bromoethoxy)-2,4-difluoro-

Cat. No. B3034290
CAS RN: 152604-19-8
M. Wt: 237.04 g/mol
InChI Key: WMMOULJNNFMNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene derivatives are a significant class of compounds in organic chemistry due to their versatile applications in material science, pharmaceuticals, and organic synthesis. The compound "Benzene, 1-(2-bromoethoxy)-2,4-difluoro-" is not directly mentioned in the provided papers, but the synthesis and properties of related brominated benzene compounds are well-documented, which can provide insights into the behavior of such compounds.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, a cobalt-catalyzed Diels-Alder cycloaddition is used to obtain bromo-functionalized 1,2-bis(trimethylsilyl)benzenes . Another approach involves iridium-mediated C-H activation to introduce boryl groups, which can be further converted to bromo derivatives . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is discussed, which serves as a precursor for graphene nanoribbons . These methods highlight the versatility in synthesizing brominated benzene compounds, which could be applicable to the synthesis of "Benzene, 1-(2-bromoethoxy)-2,4-difluoro-".

Molecular Structure Analysis

The molecular structure of benzene derivatives is crucial for their physical and chemical properties. Single-crystal X-ray analysis is often used to determine the structure, as seen with benzo[1,2-b:4,5-b']dichalcogenophenes, which exhibit planar molecular structures . Density functional theory (DFT) calculations complement experimental methods to predict the structure and properties of such compounds . These techniques could be employed to analyze the molecular structure of "Benzene, 1-(2-bromoethoxy)-2,4-difluoro-".

Chemical Reactions Analysis

Brominated benzene derivatives participate in various chemical reactions. For example, they can undergo Suzuki reactions , serve as intermediates in organometallic synthesis , and engage in radical addition reactions . These reactions are essential for further functionalization and application of the compounds in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. Properties such as reactivity, fluorescence, and electrochemical behavior can be studied using techniques like cyclic voltammetry (CV), UV-vis spectra , and fluorescence spectroscopy . These properties are critical for the application of these compounds in areas like material science and synthetic chemistry.

Scientific Research Applications

Nanotechnology and Polymer Processing

Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have garnered interest in nanotechnology and polymer processing due to their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior. These compounds are utilized for their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, driving applications in nanotechnology and polymer processing (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Antimicrobial Properties

Research on monoterpenes like p-Cymene, which is structurally related to benzene derivatives, demonstrates a range of biological activities including antimicrobial effects. These properties are crucial for addressing the need for new substances with antimicrobial properties, potentially leading to applications in healthcare and the functionalization of biomaterials and nanomaterials (A. Marchese et al., 2017).

Synthesis of Pharmaceuticals

In pharmaceutical chemistry, benzene derivatives play a critical role. For instance, microwave-assisted synthesis techniques have been developed for benzoxazoles derivatives, highlighting the importance of benzene-based compounds in medicinal chemistry due to their pharmacological activities (M. Özil & E. Menteşe, 2020).

Environmental Bioremediation

The biodegradation of benzene and its derivatives is a significant area of study in environmental science, focusing on the microbial degradation of these compounds as a method of bioremediation. This approach uses natural microbial activity to remove pollutants from the environment, presenting an eco-friendly and economical solution for the decontamination of benzene-polluted environments (Janvi Patel & Dhvani Goti, 2022).

properties

IUPAC Name

1-(2-bromoethoxy)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMOULJNNFMNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-2,4-difluorobenzene

Synthesis routes and methods

Procedure details

To a cool solution 2-(2,4-difluoro-phenoxy)-ethanol (0.48 g, 2.77 mmol.) in CH2Cl2 (15 ml), triphenyl phosphine (1.3 g, 5 mmol)) was added. Carbon tetrabromide (1.65 g, 5 mmol.) in CH2Cl2 (3 ml) was added to the solution dropwise under N2. The solution was stirred for 30 minutes. EtOAc was added, then the solvent was evaporated under reduced pressure.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1-(2-bromoethoxy)-2,4-difluoro-
Reactant of Route 2
Reactant of Route 2
Benzene, 1-(2-bromoethoxy)-2,4-difluoro-
Reactant of Route 3
Reactant of Route 3
Benzene, 1-(2-bromoethoxy)-2,4-difluoro-
Reactant of Route 4
Reactant of Route 4
Benzene, 1-(2-bromoethoxy)-2,4-difluoro-
Reactant of Route 5
Reactant of Route 5
Benzene, 1-(2-bromoethoxy)-2,4-difluoro-
Reactant of Route 6
Reactant of Route 6
Benzene, 1-(2-bromoethoxy)-2,4-difluoro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.